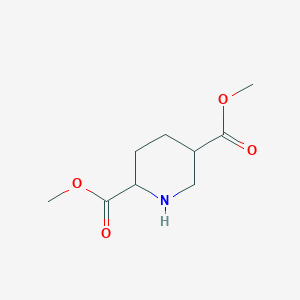

Dimethyl piperidine-2,5-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl piperidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOAVLHEGKCEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540031 | |

| Record name | Dimethyl piperidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-52-5 | |

| Record name | 2,5-Piperidinedicarboxylic acid, 2,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl piperidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl piperidine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating Dimethyl Piperidine-2,5-dicarboxylate in Modern Chemistry

An In-Depth Technical Guide to the Basic Properties of Dimethyl Piperidine-2,5-dicarboxylate

Dimethyl piperidine-2,5-dicarboxylate is a heterocyclic compound featuring a saturated six-membered piperidine ring substituted with two methoxycarbonyl groups at the 2 and 5 positions. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals and natural products, understanding its fundamental physicochemical properties is paramount for its application in drug discovery and chemical synthesis.[1] The basicity of the piperidine nitrogen is a critical parameter, as it dictates the molecule's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical overview of the basic properties of dimethyl piperidine-2,5-dicarboxylate. We will delve into the theoretical underpinnings of its basicity, contrasting it with the parent piperidine molecule, and provide detailed, field-proven experimental protocols for the precise determination of its acid dissociation constant (pKa). This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior.

Theoretical Framework: Understanding the Basicity of the Piperidine Nitrogen

The basicity of an amine is defined by the availability of its lone pair of electrons on the nitrogen atom to accept a proton. For piperidine, the nitrogen's lone pair resides in an sp³ hybridized orbital, making it readily available and rendering piperidine a relatively strong organic base with a pKa of its conjugate acid around 11.2.[2][3]

The introduction of two electron-withdrawing methoxycarbonyl (-COOCH₃) groups at the C2 and C5 positions in dimethyl piperidine-2,5-dicarboxylate is expected to significantly modulate this basicity.

Inductive Effects and Their Impact:

The ester functional groups exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the piperidine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation. As a result, the equilibrium shown below will shift to the left, favoring the neutral form over the protonated (conjugate acid) form. This stabilization of the neutral base and destabilization of the conjugate acid leads to a lower pKa value compared to piperidine.

Research on similarly substituted piperidine derivatives confirms this trend. Studies have shown that the presence of β-carbonyl groups, such as esters, can significantly lower the basicity of the piperidine nitrogen.[4] Therefore, it is reasonable to predict that the pKa of dimethyl piperidine-2,5-dicarboxylate will be substantially lower than that of piperidine itself. While a precise experimental value is not readily found in the literature, an estimation based on related structures would place it several pKa units lower.

Caption: Protonation equilibrium of the piperidine nitrogen.

Quantitative Data Summary

Precise experimental data for dimethyl piperidine-2,5-dicarboxylate is not widely published. The following table presents known data for the parent compound, piperidine, and provides a reasoned estimation for the target molecule to guide experimental design.

| Property | Piperidine | Dimethyl Piperidine-2,5-dicarboxylate (Predicted) | Rationale / Comments |

| pKa (Conjugate Acid) | ~11.2 | 7.5 - 9.5 | The two electron-withdrawing ester groups significantly reduce the basicity of the nitrogen atom through inductive effects. The exact value depends on stereochemistry. |

| Molecular Formula | C₅H₁₁N | C₉H₁₅NO₄ | N/A |

| Molecular Weight | 85.15 g/mol | 201.22 g/mol | N/A |

| Solubility | Miscible in water | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO, MeOH. | The ester groups increase polarity but also molecular size, likely reducing aqueous solubility compared to piperidine. |

Experimental Determination of Basicity (pKa)

To establish a definitive pKa value, direct experimental measurement is essential. Potentiometric titration is the gold-standard method for its accuracy and precision.[5][6] For compounds with low solubility or requiring smaller sample sizes, UV-Vis spectrophotometry is a powerful alternative, provided the molecule has a suitable chromophore.[7][8]

Protocol 1: Potentiometric Titration

This method measures the change in pH of a solution of the analyte upon the incremental addition of a standardized titrant (an acid). The pKa is determined from the resulting titration curve.[9]

Causality Behind the Method: The fundamental principle is that at the half-equivalence point of the titration of a base with a strong acid, the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa. This protocol is designed to accurately identify this point.

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Analyte Solution: Accurately weigh approximately 20 mg of dimethyl piperidine-2,5-dicarboxylate and dissolve it in ~40 mL of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol can be used, but it's crucial to note that this will yield an apparent pKa (pKa') specific to that solvent system.[5]

-

Titrant: Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

-

Carbonate-Free Water: Boil deionized water for 15-20 minutes and cool it under a nitrogen atmosphere to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of bases.[5]

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 7.00 and 4.01) at the temperature of the experiment.

-

Place the beaker containing the analyte solution on a magnetic stir plate and add a small stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found most accurately by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.

-

The half-equivalence point is Vₑ / 2.

-

The pKa is the pH of the solution at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[7] It is particularly useful for sparingly soluble compounds.[5]

Causality Behind the Method: According to the Beer-Lambert law, absorbance is proportional to concentration. By preparing a series of buffers with known pH values and measuring the absorbance of the compound in each, one can determine the ratio of the protonated [BH⁺] to the deprotonated [B] species at each pH. Plotting absorbance versus pH yields a sigmoidal curve from which the pKa (the inflection point) can be derived.[10]

Step-by-Step Methodology:

-

Preliminary Scans:

-

Prepare two solutions of the compound at a constant concentration (e.g., 10⁻⁵ M): one in a strong acid (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strong base (e.g., 0.1 M NaOH, where it is fully deprotonated).

-

Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength of maximum absorbance difference (λ_max) between the two species.

-

-

Buffer Preparation:

-

Prepare a series of buffers covering a pH range of approximately pKa ± 2 units (based on the estimated pKa). For an estimated pKa of 8.5, buffers ranging from pH 6.5 to 10.5 would be appropriate.

-

-

Absorbance Measurements:

-

Prepare a set of solutions by adding a constant, small aliquot of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical in all samples.

-

Measure the absorbance of each solution at the predetermined λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance against the buffer pH.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbances.

-

Reactivity, Handling, and Safety

-

Reactivity: The piperidine nitrogen, being basic, can act as a nucleophile. The ester groups are susceptible to hydrolysis under either acidic or basic conditions, yielding the corresponding dicarboxylic acid.

-

Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Safety: While specific toxicity data for this compound is not available, related piperidine derivatives can be irritants to the skin, eyes, and respiratory tract.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.

References

-

National Center for Biotechnology Information (2024). Development of Methods for the Determination of pKa Values. PubChem. Available at: [Link]

-

ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

MDPI (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Available at: [Link]

-

National Center for Biotechnology Information. Dimethyl 2,5-pyridine dicarboxylate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. 2,5-Dimethylpiperidine. PubChem. Available at: [Link]

-

ResearchGate (2022). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Available at: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

IUCr Journals (2018). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available at: [Link]

-

ResearchGate. Modulation of piperidine basicity by β-equatorial and β-axial carbonyl derivatives. Available at: [Link]

-

ACS Publications (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]

-

DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

ResearchGate (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available at: [Link]

-

ResearchGate (2019). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available at: [Link]

-

Royal Society of Chemistry (2016). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Available at: [Link]

-

ResearchGate (2007). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Available at: [Link]

-

White Rose Research Online (2022). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. Available at: [Link]

-

Defense Technical Information Center (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]

-

Master Organic Chemistry (2010). How To Use a pKa Table. Available at: [Link]

-

Pharma Eliix (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]

-

Chemistry LibreTexts. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [Link]

-

Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?. Available at: [Link]

-

Wikipedia. 2,6-Dimethylpiperidine. Available at: [Link]

-

National Center for Biotechnology Information. Piperidine. PubChem. Available at: [Link]

-

ExamSIDE.Com. Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. Available at: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ulm.edu [ulm.edu]

- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

Stereoisomers of Dimethyl piperidine-2,5-dicarboxylate

An In-Depth Technical Guide to the

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition at biological targets.[3][4] Among the vast landscape of piperidine derivatives, 2,5-disubstituted systems, such as dimethyl piperidine-2,5-dicarboxylate, present a unique and compelling challenge in stereochemical control. The precise spatial orientation of the two ester functionalities can profoundly influence a molecule's binding affinity, efficacy, and pharmacokinetic profile, making the isolation and characterization of individual stereoisomers a critical endeavor in drug discovery and development.[4]

This technical guide provides a comprehensive exploration of the stereoisomers of dimethyl piperidine-2,5-dicarboxylate. We will delve into the stereochemical possibilities, diastereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of these compounds. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for accessing and understanding these valuable chiral building blocks.

Stereochemistry of Dimethyl piperidine-2,5-dicarboxylate

Dimethyl piperidine-2,5-dicarboxylate possesses two stereogenic centers at the C2 and C5 positions. This gives rise to a total of three distinct stereoisomers, not four as one might initially predict using the 2^n rule. The stereoisomers are divided into two diastereomeric groups: cis and trans.

-

The cis-isomer: This diastereomer has the two methoxycarbonyl groups on the same side of the piperidine ring. Due to a plane of symmetry that can pass through the nitrogen atom and the C3-C4 bond, the cis-isomer is an achiral meso compound . Its full stereochemical descriptor is (2R,5S)-dimethyl piperidine-2,5-dicarboxylate, which is identical to its (2S,5R) mirror image.

-

The trans-isomers: In this diastereomer, the two methoxycarbonyl groups are on opposite sides of the ring. The trans-isomer lacks a plane of symmetry and therefore exists as a pair of non-superimposable mirror images, or enantiomers . Their stereochemical descriptors are (2R,5R)-dimethyl piperidine-2,5-dicarboxylate and (2S,5S)-dimethyl piperidine-2,5-dicarboxylate.

The relationship between these stereoisomers is crucial for understanding their synthesis and separation. The cis (meso) compound is a diastereomer of both the (2R,5R) and (2S,5S) enantiomers.

Synthesis of Stereoisomers

Accessing the different stereoisomers of dimethyl piperidine-2,5-dicarboxylate typically involves a two-stage strategy: a diastereoselective synthesis to favor one diastereomeric pair, followed by chiral separation if enantiomers are produced. The most common approach begins with the catalytic hydrogenation of the aromatic precursor, dimethyl pyridine-2,5-dicarboxylate.

Diastereoselective Synthesis of cis-Dimethyl piperidine-2,5-dicarboxylate

The catalytic hydrogenation of dimethyl pyridine-2,5-dicarboxylate over platinum or rhodium catalysts preferentially yields the cis-diastereomer.[5] This selectivity arises from the syn-addition of hydrogen to the pyridine ring, where the substrate adsorbs onto the catalyst surface and both hydrogen atoms are delivered from the same face.

Protocol 2.1: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add dimethyl pyridine-2,5-dicarboxylate (1.0 eq) and a suitable solvent such as methanol or acetic acid (approx. 0.1 M concentration).

-

Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adam's catalyst, 5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel to 50-100 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of diastereomers, highly enriched in the cis (meso) isomer. Further purification can be achieved by column chromatography on silica gel.

Epimerization to trans-Dimethyl piperidine-2,5-dicarboxylate

The thermodynamically more stable trans-diastereomer can be obtained by epimerization of the kinetically favored cis-isomer.[5] This is achieved by treating the cis-isomer with a strong base, which deprotonates the acidic proton at the C2 (or C5) position, forming an enolate intermediate. Reprotonation can then occur from either face, leading to a thermodynamic equilibrium mixture enriched in the trans-isomer, where the bulky ester groups can both occupy equatorial positions in the chair conformation, minimizing steric strain.

Protocol 2.2: Base-Mediated Epimerization

-

Reaction Setup: Dissolve the cis-enriched dimethyl piperidine-2,5-dicarboxylate (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or methanol under an inert atmosphere.

-

Base Addition: Add a solution of a strong base, such as sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in THF (1.2-1.5 eq), dropwise at 0 °C.

-

Equilibration: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the epimerization can be monitored by ¹H NMR or GC analysis of aliquots.

-

Quenching: Carefully quench the reaction by adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl), at 0 °C.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-diastereomers. This mixture can then be subjected to chromatographic separation.

Separation and Purification of Stereoisomers

Once a mixture of diastereomers is obtained, separation is required to isolate the pure stereoisomers. This is typically a multi-step process involving standard chromatography to separate diastereomers, followed by chiral chromatography to resolve the enantiomers.

Chiral HPLC Resolution of trans-Enantiomers

The separation of the trans-(2R,5R) and trans-(2S,5S) enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are particularly effective for this class of compounds.

Protocol 3.1: Chiral HPLC Separation

-

Column Selection: Utilize a polysaccharide-based chiral column, such as Chiralpak® IA or Chiralpak® IB.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (IPA), often with a small percentage of a polar modifier like ethanol or trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is 90:10 (v/v) Hexane:IPA.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).

-

Sample Preparation: Dissolve the racemic trans-dimethyl piperidine-2,5-dicarboxylate in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of IPA) and the flow rate to optimize the resolution (Rs) between the two enantiomeric peaks.

-

Fraction Collection: Once an optimized method is established, perform preparative injections to collect the separated enantiomeric fractions.

-

Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, ee%).

Spectroscopic and Chiroptical Characterization

Unambiguous characterization of each stereoisomer is essential. This is primarily achieved through NMR spectroscopy for diastereomer identification and polarimetry for enantiomer differentiation.

NMR Spectroscopy for Diastereomer Assignment

¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans diastereomers of 2,5-disubstituted piperidines. The key lies in the analysis of the coupling constants (J-values) of the protons at the C2 and C5 positions, which are influenced by the dihedral angles between adjacent protons.[6]

-

cis-Isomer: In the most stable chair conformation, the cis-isomer will have one methoxycarbonyl group in an axial position and the other in an equatorial position. The proton at the carbon bearing the equatorial ester (e.g., H2) will be axial and will exhibit a large axial-axial coupling (Jax,ax ≈ 8-12 Hz) to one of the adjacent C3 protons and a smaller axial-equatorial coupling (Jax,eq ≈ 2-5 Hz) to the other.

-

trans-Isomer: The trans-isomer can adopt a diequatorial conformation for the two ester groups, which is sterically favored. In this conformation, both the H2 and H5 protons are axial. Therefore, they will each show large axial-axial couplings to their neighboring axial protons on C3, C4, and C6.

The difference in the multiplicity and coupling patterns of the H2 and H5 signals provides a reliable method for assigning the relative stereochemistry.

Chiroptical Properties

Optical rotation is used to distinguish between the (2R,5R) and (2S,5S) enantiomers.

-

Meso (cis) Isomer: Being achiral, this compound will not rotate plane-polarized light, and its specific rotation ([α]D) will be 0°.

-

Enantiomeric (trans) Pair: The two enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions. For example, the (2R,5R)-isomer might have a specific rotation of +X°, while the (2S,5S)-isomer will have a specific rotation of -X°.

Summary of Stereoisomer Properties

| Property | cis-(2R,5S) | trans-(2R,5R) | trans-(2S,5S) |

| Stereochemistry | Meso (achiral) | Chiral | Chiral |

| Relationship | Diastereomer to trans | Enantiomer of (2S,5S) | Enantiomer of (2R,5R) |

| Specific Rotation | [α]D = 0° | [α]D = +X° (illustrative) | [α]D = -X° (illustrative) |

| ¹H NMR (H2, H5) | Complex, with both large and small J-values expected | Simpler, with predominantly large axial-axial J-values | Identical to (2R,5R) |

| HPLC Retention | Different from trans | Same as (2S,5S) on achiral phase | Same as (2R,5R) on achiral phase |

| Chiral HPLC | Single peak | Separates from (2S,5S) | Separates from (2R,5R) |

Applications in Drug Development

The stereochemically defined dimethyl piperidine-2,5-dicarboxylate isomers are valuable building blocks in drug discovery. The dicarboxylate functionality provides two handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds. The rigidified piperidine core serves as a 3D scaffold to project these functionalities into specific vectors in space, enabling precise interaction with protein binding sites.

The ability to access each stereoisomer independently is critical for establishing structure-activity relationships (SAR). Often, only one stereoisomer will possess the desired biological activity, while the others may be inactive or even contribute to off-target effects or toxicity. Therefore, the synthetic and analytical protocols outlined in this guide are fundamental to any research program that utilizes this important chemical motif.[4]

References

-

Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]

-

Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry. Available at: [Link]

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Available at: [Link]

-

Disubstituted cyclohexane. Khan Academy. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. Available at: [Link]

-

Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

2,5-Dimethylpyrrolidine, (2R,5R)-. PubChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]

-

CHIRAL Handbook. BGB Analytik. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

2,5-DIMETHYLPIPERAZINE, CIS-. gsrs.ncats.nih.gov. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

-

1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. PubMed. Available at: [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Synfacts. Available at: [Link]

-

(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST WebBook. Available at: [Link]

-

H-1 and C-13 NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. ResearchGate. Available at: [Link]

-

A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available at: [Link]

-

2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. gsrs.ncats.nih.gov. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Chemical structure of Dimethyl piperidine-2,5-dicarboxylate

An In-Depth Technical Guide to the Chemical Structure and Utility of Dimethyl piperidine-2,5-dicarboxylate

Executive Summary

Dimethyl piperidine-2,5-dicarboxylate is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a derivative of the piperidine scaffold, a motif frequently found in pharmaceuticals, this molecule serves as a versatile and stereochemically rich building block for the synthesis of complex molecular architectures.[1][2] This guide provides a detailed examination of its core chemical structure, the critical nuances of its stereoisomerism, prevalent synthetic methodologies with an emphasis on stereocontrol, and the analytical techniques required for its characterization. The strategic importance of this molecule lies in its bifunctional nature—possessing a reactive secondary amine and two ester moieties that can be selectively manipulated—making it a valuable starting point for generating libraries of novel compounds with potential therapeutic applications.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[2] Its prevalence is attributed to a combination of favorable physicochemical properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the puckered, chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, enabling complex and specific interactions with biological targets.[2]

-

Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of critical hydrogen bonds or ionic interactions within protein binding pockets.

-

Metabolic Stability: The saturated ring system is generally robust to metabolic degradation compared to more labile structures.[1]

Dimethyl piperidine-2,5-dicarboxylate capitalizes on these core advantages by incorporating two ester functional groups, which serve as versatile chemical handles for elaboration into more complex drug candidates.

Core Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is essential for its effective use in synthesis and research.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | Dimethyl piperidine-2,5-dicarboxylate | - |

| CAS Number | 2207-52-5 | [3] |

| Molecular Formula | C₉H₁₅NO₄ | Inferred |

| Molecular Weight | 201.22 g/mol | Inferred |

Structural Analysis

The molecule consists of a central six-membered piperidine ring. Key features include:

-

A secondary amine (N-H) at position 1, which is nucleophilic and basic.

-

Two methyl carboxylate (-COOCH₃) groups at positions 2 and 5. These ester groups are susceptible to hydrolysis and can be converted into other functional groups such as amides or carboxylic acids.

The Critical Role of Stereochemistry

The substitution at positions 2 and 5 renders these carbons (C2 and C5) stereocenters. This gives rise to a rich stereochemical landscape that is fundamental to the molecule's utility as a chiral scaffold.

Diastereomers: cis and trans Isomers

The relative orientation of the two ester groups defines two distinct diastereomers:

-

cis-isomer: Both ester groups are on the same face of the piperidine ring (e.g., both equatorial or both axial in a given chair conformation, though the di-equatorial conformation is sterically favored).

-

trans-isomer: The ester groups are on opposite faces of the ring (one equatorial, one axial).

The choice between the cis and trans backbone dictates the spatial relationship of any subsequent chemical modifications, profoundly impacting how the final molecule can interact with a chiral biological target.

Enantiomers

Due to the presence of two chiral centers and the lack of an internal plane of symmetry in either the cis or trans form, both diastereomers are chiral and exist as a pair of enantiomers:

-

cis-isomers: (2R,5S)- and (2S,5R)-Dimethyl piperidine-2,5-dicarboxylate.

-

trans-isomers: (2R,5R)- and (2S,5S)-Dimethyl piperidine-2,5-dicarboxylate.

In drug development, it is common for one enantiomer to possess the desired therapeutic activity while the other is inactive or may even cause undesirable side effects. Therefore, the ability to synthesize and isolate a single, pure stereoisomer is of paramount importance.

Synthesis and Stereocontrol

The most common and direct route to Dimethyl piperidine-2,5-dicarboxylate is through the reduction of its aromatic precursor, Dimethyl 2,5-pyridinedicarboxylate.[4][5]

Primary Synthetic Route: Catalytic Hydrogenation

The saturation of the pyridine ring is typically achieved via catalytic hydrogenation under a high pressure of hydrogen gas.

Caption: Synthetic workflow for Dimethyl piperidine-2,5-dicarboxylate.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example and may require optimization based on available equipment and desired stereochemical outcome.

-

Reactor Preparation: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with Dimethyl 2,5-pyridinedicarboxylate (1.0 eq).

-

Catalyst Addition: Add a suitable catalyst (e.g., 5-10 mol% Rhodium on carbon, Rh/C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Introduction: Add an appropriate solvent such as methanol or acetic acid. Acetic acid can facilitate the reaction by protonating the pyridine nitrogen, enhancing its susceptibility to reduction.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the target pressure (e.g., 50-500 psi).

-

Reaction: Heat and/or agitate the mixture for a specified time (e.g., 12-48 hours) while monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel, carefully vent the excess hydrogen, and purge with an inert gas.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate in vacuo. The resulting crude product, a mixture of cis and trans diastereomers, can be purified using column chromatography on silica gel.

Causality Behind Experimental Choices

-

Catalyst Selection: The choice of catalyst is critical for stereocontrol. Rhodium-based catalysts are highly effective for pyridine ring hydrogenation. The specific catalyst and support can influence the diastereomeric ratio of the product by affecting how the substrate adsorbs to the catalyst surface during the hydrogen delivery steps.

-

Solvent and pH: Performing the hydrogenation in an acidic solvent like acetic acid can alter the reaction rate and selectivity. The protonated pyridinium species may present a different profile to the catalyst surface compared to the neutral pyridine.

Structural Elucidation and Analytical Techniques

Confirming the structure and, most importantly, the stereochemistry of the synthesized product is a critical, non-trivial step.

Key Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this purpose.

-

¹H NMR: Can distinguish between cis and trans isomers. The coupling constants (J-values) between the protons at C2, C5, and the adjacent ring protons are diagnostic. The chemical shifts of the ring protons will also differ significantly due to the different magnetic environments in each diastereomer.

-

¹³C NMR: Confirms the number of unique carbon atoms in the molecule, consistent with the expected structure.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for separating the enantiomers of an isolated diastereomer (cis or trans) and determining the enantiomeric excess (ee%) of a stereoselective synthesis.

Caption: Analytical workflow for Dimethyl piperidine-2,5-dicarboxylate.

Applications in Medicinal Chemistry

Dimethyl piperidine-2,5-dicarboxylate is not typically a final drug product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold Decoration: The secondary amine can be alkylated, acylated, or used in reductive amination reactions. The two ester groups can be hydrolyzed to carboxylic acids and then coupled with amines to form amides, or reduced to alcohols. This allows for the systematic exploration of chemical space around the rigid piperidine core.

-

Access to Novel Therapeutics: By leveraging this scaffold, medicinal chemists can synthesize novel compounds for a range of therapeutic targets. Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS), as well as in treatments for cardiovascular diseases and cancer.[1][6] The defined stereochemistry of the starting material allows for the creation of potent and selective ligands for chiral receptors and enzymes.[7][8]

Conclusion

Dimethyl piperidine-2,5-dicarboxylate is a foundational building block for advanced organic synthesis and drug discovery. Its true value is realized through a comprehensive understanding of its three-dimensional structure and the stereochemical consequences of its two chiral centers. Mastery of its stereocontrolled synthesis, primarily through the catalytic hydrogenation of its pyridine precursor, and rigorous analytical characterization are essential for its successful application. For researchers and scientists, this molecule offers a robust and versatile platform for constructing novel chemical entities with precisely controlled spatial arrangements, paving the way for the discovery of next-generation therapeutics.

References

-

2,5-Dimethylpiperidine | C7H15N | CID 524018 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2,6-Dimethylpiperidine - Wikipedia. Wikipedia. Available at: [Link]

-

Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions - ExamSIDE.Com. ExamSIDE.Com. Available at: [Link]

-

CAS#:6289-46-9 | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | Chemsrc. Chemsrc. Available at: [Link]

-

2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. International Union of Crystallography. Available at: [Link]

-

Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate - ResearchGate. ResearchGate. Available at: [Link]

-

Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2. Royal Society of Chemistry. Available at: [Link]

-

Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. Protocols.io. Available at: [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. TUODA. Available at: [Link]

-

What is the correct number of stereo isomers in case of 3,6-dimethylpiperazine-2,5-dione? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv. ChemRxiv. Available at: [Link]

-

Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 2207-52-5|Dimethyl piperidine-2,5-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ジメチル 2,5-ピリジンジカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tuodaindus.com [tuodaindus.com]

Physical and chemical properties of Dimethyl piperidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Dimethyl piperidine-2,5-dicarboxylate. As a saturated heterocyclic compound, the piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals.[1] This document serves as an in-depth resource for researchers and drug development professionals, offering detailed methodologies for its synthesis, characterization, and safe handling. The guide also explores the potential applications of this molecule, drawing on the established significance of piperidine derivatives in modern therapeutics.

Molecular and Physicochemical Profile

Dimethyl piperidine-2,5-dicarboxylate is a disubstituted piperidine derivative with two methoxycarbonyl groups at the 2 and 5 positions of the ring. The presence of two stereocenters at these positions gives rise to cis and trans diastereomers, each with distinct spatial arrangements and potentially different biological activities.

Chemical Structure and Isomerism

The core structure consists of a piperidine ring, a six-membered heterocycle containing one nitrogen atom. The substituents are two methyl ester groups. The relative orientation of these ester groups defines the cis and trans isomers.

Caption: 2D representation of cis and trans isomers of Dimethyl piperidine-2,5-dicarboxylate.

Physicochemical Data

While experimental data for Dimethyl piperidine-2,5-dicarboxylate is not extensively reported in the literature, the following table summarizes its fundamental properties based on available information and computational predictions.

| Property | Value | Source |

| CAS Number | 2207-52-5 | |

| Molecular Formula | C₉H₁₅NO₄ | |

| Molecular Weight | 201.22 g/mol | |

| Monoisotopic Mass | 201.10011 Da | [2] |

| Predicted XlogP | 0.1 | [2] |

| SMILES | COC(=O)C1CCC(NC1)C(=O)OC | [2] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Synthesis of Dimethyl Piperidine-2,5-dicarboxylate

The most direct and industrially scalable synthesis of Dimethyl piperidine-2,5-dicarboxylate involves the catalytic hydrogenation of its aromatic precursor, Dimethyl pyridine-2,5-dicarboxylate. The stereochemical outcome of this reaction (the ratio of cis to trans isomers) is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Precursor Synthesis: Dimethyl Pyridine-2,5-dicarboxylate

The precursor can be synthesized via Fischer esterification of 2,5-pyridinedicarboxylic acid.[3]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,5-dimethyl piperidine-2,5-dicarboxylate (C9H15NO4) [pubchemlite.lcsb.uni.lu]

- 3. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Safety and Handling of Dimethyl piperidine-2,5-dicarboxylate

For the discerning researcher and drug development professional, the meticulous handling of chemical reagents is not merely a procedural formality but the bedrock of experimental integrity and personal safety. Dimethyl piperidine-2,5-dicarboxylate, a versatile chiral building block in medicinal chemistry, demands such respect. Its utility in the synthesis of novel therapeutics necessitates a comprehensive understanding of its properties to ensure safe and reproducible outcomes. This guide offers an in-depth, experience-driven perspective on the safe handling, storage, and emergency procedures related to Dimethyl piperidine-2,5-dicarboxylate, grounded in established safety protocols and a deep understanding of chemical reactivity.

Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards associated with a substance. While specific toxicological data for Dimethyl piperidine-2,5-dicarboxylate is not extensively available, a risk assessment can be formulated based on the known hazards of its parent structure, piperidine, and related diester compounds.

Toxicological Profile and Hazard Analysis

Piperidine, the core scaffold of this molecule, is classified as a toxic and flammable substance that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1] While the dimethyl dicarboxylate functionalization will alter the compound's physicochemical properties, it is prudent to handle Dimethyl piperidine-2,5-dicarboxylate with a high degree of caution, assuming potential for skin, eye, and respiratory irritation. A structurally related compound, Dimethyl 2,5-pyridinedicarboxylate, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Inferred Potential Hazards:

-

Inhalation: The primary risk from this solid compound is the inhalation of aerosolized dust, which can occur during weighing and transfer operations.

-

Skin and Eye Contact: Piperidine derivatives are known skin and eye irritants.[2][5] Direct contact must be rigorously avoided.

-

Ingestion: Accidental ingestion is a significant risk in any laboratory setting.

Physicochemical Properties and Associated Risks

Understanding the physical and chemical properties of Dimethyl piperidine-2,5-dicarboxylate is fundamental to its safe handling and storage.

| Property | Inferred Value/Characteristic | Implication for Safe Handling |

| Physical State | Solid | Minimizes vapor inhalation risk compared to liquids, but necessitates control of dust generation. |

| Solubility | Likely soluble in common organic solvents | Informs the choice of appropriate solvents for reactions and for cleaning up spills. |

| Thermal Decomposition | May produce toxic oxides of nitrogen and carbon upon heating. | Reactions should be conducted with precise temperature control to avoid decomposition. |

| Incompatibilities | Strong oxidizing agents | Must be stored away from incompatible materials to prevent hazardous reactions.[6][7] |

Core Safety Protocols: A Multi-layered Defense

A robust safety protocol integrates engineering controls, personal protective equipment (PPE), and standardized handling procedures to create a secure working environment.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to physically separate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of Dimethyl piperidine-2,5-dicarboxylate, especially those that could generate dust such as weighing and transferring, must be conducted within a certified chemical fume hood.[8]

-

Ventilation: Ensure the laboratory is equipped with a well-maintained ventilation system to prevent the accumulation of any airborne contaminants.[8][9]

Personal Protective Equipment (PPE): The Essential Barrier

The correct use of PPE is a critical, non-negotiable aspect of laboratory safety.[10][11]

-

Eye and Face Protection: Chemical splash goggles meeting the ANSI Z.87.1 standard are mandatory.[12] A face shield should be worn over goggles during procedures with a high risk of splashing.[12]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[12]

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[12] Clothing made of natural fibers, such as cotton, should be worn underneath.[12]

-

Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[12]

Step-by-Step Safe Handling Protocol

This protocol is designed as a self-validating system to minimize exposure and ensure procedural consistency.

-

Preparation:

-

Verify the proper functioning of the chemical fume hood.

-

Assemble all necessary apparatus and reagents before commencing work.

-

Don the appropriate PPE.[10]

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the fume hood.

-

Use a disposable weighing paper or a tared, contained vessel to handle the solid.

-

Handle the solid gently with a spatula to minimize dust formation.

-

Securely close the primary container immediately after use.

-

-

Solution Preparation and Reaction:

-

Slowly add the solid to the solvent to prevent splashing.

-

If heating is necessary, use a well-controlled heating mantle and a condenser to contain any vapors.

-

-

Post-Procedure:

-

Thoroughly decontaminate all glassware and equipment.

-

Wipe down the work surface within the fume hood.

-

Properly dispose of all waste materials.

-

Remove PPE in the correct sequence to prevent cross-contamination.

-

Wash hands thoroughly with soap and water.[9]

-

Emergency Preparedness: Responding Effectively to the Unexpected

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

Spill Response

-

Minor Spill (Contained within a fume hood):

-

Major Spill (Outside of a fume hood):

First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with soap and plenty of water. Seek medical attention if irritation develops.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Prudent Storage and Responsible Disposal

The lifecycle of a chemical in the laboratory extends to its proper storage and ultimate disposal.

Storage

-

Store Dimethyl piperidine-2,5-dicarboxylate in a tightly sealed, clearly labeled container.[6][9]

-

Keep the container in a cool, dry, and well-ventilated area.[6][7][9]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

-

The storage location should be secure to prevent unauthorized access.

Waste Disposal

-

All waste contaminated with Dimethyl piperidine-2,5-dicarboxylate, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[9][13]

-

Dispose of waste in accordance with all applicable local, state, and federal regulations.[9]

-

Never pour chemical waste down the drain.[13]

Visualizing Safe Laboratory Practices

The following diagrams provide a clear visual representation of the key workflows for ensuring safety when handling Dimethyl piperidine-2,5-dicarboxylate.

Caption: A workflow for the safe handling of Dimethyl piperidine-2,5-dicarboxylate.

Caption: A decision tree for responding to a chemical spill.

Conclusion: Cultivating a Culture of Safety

The responsible and safe handling of Dimethyl piperidine-2,5-dicarboxylate is paramount for any research professional. This guide provides a comprehensive framework, but true safety is cultivated through a consistent and proactive mindset. By integrating these principles of hazard assessment, diligent use of controls and PPE, and emergency preparedness into daily laboratory practice, researchers can confidently advance their scientific endeavors while ensuring a safe and secure working environment for all.

References

- Sigma-Aldrich. (2025, September 23).

- Cambridge Isotope Laboratories.

- FUJIFILM Wako Chemicals.

- Carl ROTH. (2025, March 31).

- Florida State University Emergency Management. Chemical Spills.

- Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosph

- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

- PubChem.

- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88, 6901-6910.

- American Chemical Society. Guide for Chemical Spill Response.

- Substance Information Document 2,5-Dimethylpyrazine. (2024, July 9).

- Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026, January 22). The Journal of Organic Chemistry.

- American Chemistry Council. Protective Equipment.

- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- Chemos GmbH & Co. KG. (2023, August 16).

- Penta Chemicals. (2024, May 7).

- Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbon

- Princeton University Environmental Health and Safety. Chemical Spill Procedures.

- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

- University of Manitoba. Chemical Spill Response Procedure.

- PubChem. 2,5-Dimethylpiperidine.

- Safety Data Sheet: 2,6-Dimethylpiperidine, predominantly cis.

- Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.

- Chemos GmbH & Co. KG.

- Thermo Fisher Scientific. (2025, October 30).

- Chemical Safety: Personal Protective Equipment.

- Dimethyl 2,5-furandicarboxylate synthesis from 2,5-furanodicarboxylic acid and dimethyl carbonate in presence of MgO-Al2O3 and tetrabutylammonium bromide. (2025, August 6).

- Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.

- 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses Procedure.

- Sigma-Aldrich.

- TCI Chemicals. (2025, June 12).

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. fishersci.com [fishersci.com]

- 3. Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 2,5-pyridine dicarboxylate 97 881-86-7 [sigmaaldrich.com]

- 5. 2,5-Dimethylpiperidine | C7H15N | CID 524018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 9. isotope.com [isotope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. carlroth.com [carlroth.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 17. umanitoba.ca [umanitoba.ca]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. acs.org [acs.org]

The Solubility Profile of Dimethyl Piperidine-2,5-dicarboxylate: A Technical Guide for Pharmaceutical and Chemical Development

Abstract

Dimethyl piperidine-2,5-dicarboxylate is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and fine chemicals. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in drug discovery, process development, and formulation. This technical guide provides an in-depth analysis of the predicted solubility characteristics of dimethyl piperidine-2,5-dicarboxylate, grounded in the fundamental principles of its molecular structure. In the absence of extensive empirical data in publicly available literature, this paper establishes a predictive framework based on the physicochemical properties of its core piperidine ring and dicarboxylate functionalities. Furthermore, a detailed, robust experimental protocol for determining the solubility of this compound is presented, empowering researchers to generate precise and reliable data. This guide is intended to be an essential resource for scientists and professionals in the pharmaceutical and chemical industries, enabling informed solvent selection and optimization of processes involving dimethyl piperidine-2,5-dicarboxylate.

Introduction: The Significance of Dimethyl Piperidine-2,5-dicarboxylate in Modern Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties. The introduction of dicarboxylate esters at the 2 and 5 positions of the piperidine ring creates a molecule, dimethyl piperidine-2,5-dicarboxylate, with multiple points for synthetic elaboration. This makes it a highly valuable intermediate for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of complex molecules.

The solubility of a compound is a critical physical property that governs its behavior in various chemical processes.[2] In drug development, solubility influences everything from reaction kinetics in synthesis to bioavailability in formulation. For process chemists, understanding solubility is key to developing efficient crystallization, extraction, and purification protocols. This guide will delve into the factors that are predicted to govern the solubility of dimethyl piperidine-2,5-dicarboxylate in a range of common organic solvents.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key physicochemical properties of dimethyl piperidine-2,5-dicarboxylate that will influence its solubility are its polarity, hydrogen bonding capability, and molecular size.

Molecular Structure Analysis

To predict the solubility of dimethyl piperidine-2,5-dicarboxylate, we must first examine its constituent functional groups:

-

Piperidine Ring: The core of the molecule is a saturated heterocyclic amine. The piperidine ring itself is relatively nonpolar, but the nitrogen atom introduces basicity and the capacity to act as a hydrogen bond acceptor.[3][4] Piperidine is known to be highly soluble in water and a variety of organic solvents, including alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents like hexane.[4]

-

Dimethyl Ester Groups: The two methyl ester groups (-COOCH₃) at the 2 and 5 positions significantly influence the molecule's polarity. The carbonyl oxygen and the ester oxygen can both act as hydrogen bond acceptors. The presence of two such groups increases the polar nature of the molecule compared to unsubstituted piperidine.

The interplay of the somewhat nonpolar piperidine ring with the polar dicarboxylate functionalities suggests that dimethyl piperidine-2,5-dicarboxylate will exhibit a nuanced solubility profile.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSP values of the solute and solvent indicates a higher likelihood of solubility.

While experimentally determined HSP values for dimethyl piperidine-2,5-dicarboxylate are not available, they can be estimated using computational methods.[7][8] These predicted values can then be compared to the known HSP values of various organic solvents to forecast solubility.

Predicted Solubility Profile of Dimethyl Piperidine-2,5-dicarboxylate

Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of dimethyl piperidine-2,5-dicarboxylate in various classes of organic solvents can be made.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents | ||

| Alcohols (e.g., Methanol, Ethanol) | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen and ester oxygens of the solute. The overall polarity is also well-matched. |

| Water | Moderate to Low | While the polar groups can interact with water, the larger, more non-polar hydrocarbon backbone of the piperidine ring may limit solubility. The basic nitrogen can be protonated in acidic aqueous solutions, which would increase solubility. |

| Polar Aprotic Solvents | ||

| Ketones (e.g., Acetone) | High | The carbonyl group of the ketone is a good hydrogen bond acceptor for any potential hydrogen bond donors on the solute and has a similar polarity. |

| Esters (e.g., Ethyl Acetate) | High | The principle of "like dissolves like" suggests good solubility due to the presence of ester functionalities in both the solute and the solvent. |

| Amides (e.g., DMF, DMAc) | Very High | These are highly polar solvents capable of strong dipole-dipole interactions and are excellent hydrogen bond acceptors. |

| Nitriles (e.g., Acetonitrile) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than other polar aprotic solvents. |

| Nonpolar Solvents | ||

| Alkanes (e.g., Hexane, Heptane) | Very Low | The large difference in polarity between the solute and these nonpolar solvents will result in poor solubility. |

| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | The polar functional groups of the solute will limit its solubility in the nonpolar aromatic ring of toluene. |

| Chlorinated Solvents | ||

| (e.g., Dichloromethane, Chloroform) | High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound like dimethyl piperidine-2,5-dicarboxylate in an organic solvent.[9][10]

Materials and Equipment

-

Dimethyl piperidine-2,5-dicarboxylate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Temperature-controlled bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

Figure 1: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid dimethyl piperidine-2,5-dicarboxylate to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent any loss of solvent due to evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Allow the mixtures to agitate for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a pipette. Be cautious not to disturb the settled solid.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of dimethyl piperidine-2,5-dicarboxylate in the diluted sample using a pre-validated and calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature using the following formula: Solubility (g/L) = (Measured Concentration of Diluted Sample) x (Dilution Factor)

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of dimethyl piperidine-2,5-dicarboxylate:

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, performing solubility studies at different temperatures is crucial for process optimization.

-

Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is a primary driver of solubility.

-

pH (in aqueous systems): The basic nitrogen of the piperidine ring can be protonated in acidic aqueous solutions, forming a salt. This ionic species will be significantly more water-soluble than the neutral molecule.

-

Presence of Other Solutes: The presence of other compounds in the solution can either enhance or decrease the solubility of the target molecule through various intermolecular interactions.

Practical Applications in a Research and Development Setting

A thorough understanding of the solubility of dimethyl piperidine-2,5-dicarboxylate is invaluable in several R&D applications:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization procedures to purify the compound. A good crystallization solvent will be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents and aqueous media is a critical parameter that affects the drug's delivery and bioavailability.

-

Extraction Processes: Solubility data guides the selection of appropriate solvent systems for liquid-liquid extractions to isolate the compound from reaction mixtures or natural sources.

Safety and Handling

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of dimethyl piperidine-2,5-dicarboxylate in organic solvents, based on a logical analysis of its molecular structure. While direct experimental data is currently sparse, the theoretical framework presented here offers a solid foundation for informed solvent selection. The detailed experimental protocol empowers researchers to generate the precise quantitative data needed for their specific applications. A thorough understanding and experimental determination of the solubility of dimethyl piperidine-2,5-dicarboxylate will undoubtedly accelerate its application in the development of new medicines and advanced materials.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. benchchem.com [benchchem.com]